molecular formula C16H20Cl2N2O B1426522 5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride CAS No. 1220031-30-0

5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride

Cat. No.: B1426522
CAS No.: 1220031-30-0
M. Wt: 327.2 g/mol
InChI Key: LRROCURCKHIVRE-UHFFFAOYSA-N
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Description

5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride is a chemical compound of interest in scientific research. As a quinoline derivative, this compound falls into a class of heterocyclic aromatic organic compounds known for their diverse biological activities and applications in material science. The piperidinyl ether moiety in its structure is a common pharmacophore, suggesting potential for investigation in various biochemical pathways. Researchers should consult the product's specific certificate of analysis for detailed information on purity, handling, and storage. This product is intended for laboratory research purposes only and is not classified as a drug or medicinal agent. It is strictly for use by qualified professionals. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

5-chloro-8-(2-piperidin-2-ylethoxy)quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O.ClH/c17-14-6-7-15(16-13(14)5-3-10-19-16)20-11-8-12-4-1-2-9-18-12;/h3,5-7,10,12,18H,1-2,4,8-9,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRROCURCKHIVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=C3C(=C(C=C2)Cl)C=CC=N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Quinoline Core

2.1. Starting Materials

  • 4-Chloro-2-aminophenol or 4-chloro-2-nitrophenol derivatives are common starting materials due to their availability and reactivity (see,).

2.2. Key Reactions

  • Cyclization reactions such as the Skraup or Doebner–Miller synthesis are typically employed, involving condensation of substituted aniline derivatives with glycerol or glycerol derivatives under acidic conditions.

  • Sulfuric acid-mediated cyclization is frequently used, where concentrated sulfuric acid acts both as a solvent and catalyst, facilitating ring closure and introducing the hydroxyl group at the 8-position (see,).

2.3. Reaction Conditions

Parameter Typical Range Reference
Temperature 110–170°C ,
Molar ratios 4-chlorophenol derivatives : glycerol : sulfuric acid = 1.6–2.0 : 2.6–3.2 : 3:9 ,
Reaction time 3–6 hours ,

Chlorination at the 5-Position

Post-cyclization, selective chlorination at the 5-position is achieved via electrophilic substitution using reagents such as phosphorus oxychloride or thionyl chloride under controlled conditions to prevent over-chlorination.

3.1. Chlorination Conditions

Parameter Typical Range Reference
Reagent Phosphorus oxychloride or thionyl chloride ,
Temperature 80–120°C ,
Reaction time 1–3 hours ,

Hydroxylation at the 8-Position

Hydroxylation is typically achieved through controlled oxidation or direct substitution during the cyclization process, often facilitated by the reaction conditions of the initial cyclization step. Alternatively, post-synthesis hydroxylation can be performed using oxidizing agents such as hydrogen peroxide or via nitration followed by reduction, then hydroxylation.

4.1. Hydroxylation Conditions

Parameter Typical Range Reference
Reagent Hydrogen peroxide or similar oxidant
Temperature 60–80°C
Reaction time 2–4 hours

Etherification with 2-(2-Piperidinyl)ethyl Group

The key step involves nucleophilic substitution or Williamson ether synthesis to attach the piperidinyl-ethyl moiety:

5.1. Typical Conditions

Parameter Range Reference
Solvent Dimethylformamide (DMF) or acetonitrile
Base Potassium carbonate or sodium hydride
Temperature 80–120°C
Reaction time 12–24 hours

Final Salt Formation

The free base is converted to its hydrochloride salt by treatment with industrial concentrated hydrochloric acid:

6.1. Conditions

Parameter Range Reference
pH 1–3 ,
Temperature Room temperature to 50°C ,
Purification Recrystallization ,

Summary of Preparation Data

Step Reagents Conditions Yield Notes
Cyclization 4-chlorophenol derivatives, glycerol, sulfuric acid 110–170°C, 3–6 hrs ~70–85% Acidic cyclization, regioselective hydroxylation
Chlorination Phosphorus oxychloride 80–120°C, 1–3 hrs ~60–75% Regioselective chlorination at 5-position
Hydroxylation Hydrogen peroxide 60–80°C, 2–4 hrs ~65–80% Oxidation of intermediate
Etherification Piperidinyl-ethyl halide, base 80–120°C, 12–24 hrs ~50–70% Williamson ether synthesis
Salt formation HCl Room temp Complete Crystallization of hydrochloride salt

Notes and Considerations

  • Reaction Optimization: Precise control of temperature and molar ratios is critical to maximize regioselectivity and yield.

  • Purification: Recrystallization from suitable solvents such as ethanol or acetonitrile ensures high purity.

  • Safety: Handling of concentrated sulfuric acid, halogenating agents, and HCl requires appropriate safety measures.

  • Environmental Impact: Use of greener solvents and waste management practices are recommended for industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinoline ring or the piperidine moiety, potentially yielding dihydroquinoline derivatives or reduced piperidine rings.

    Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Dihydroquinoline or reduced piperidine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride is a chemical entity that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, relevant studies, and potential implications in the field.

Medicinal Chemistry

This compound is primarily studied for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 5-Chloro-8-quinolinyl derivatives can inhibit the growth of various bacteria and fungi. The presence of the piperidine moiety may enhance its bioactivity by improving solubility and permeability.

Anticancer Properties

Quinoline derivatives are known for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways.

Neuroscience Research

The piperidine component of this compound suggests potential applications in neuroscience, particularly in the development of agents targeting neurological disorders.

Cognitive Enhancement

Some studies have indicated that piperidine derivatives can enhance cognitive functions. Research on similar compounds has shown promise in improving memory and learning capabilities, making this compound a potential candidate for further investigation in neuropharmacology.

Chemical Biology

The compound can be utilized as a tool in chemical biology to study specific protein interactions or cellular processes due to its unique structure.

Fluorescent Probes

Quinoline derivatives are often used as fluorescent probes in biological assays. The ability to modify the quinoline structure allows researchers to design probes that can selectively bind to target proteins or nucleic acids, facilitating the study of biological mechanisms.

Case Studies

Several case studies have documented the effects and applications of quinoline derivatives, including:

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry examined a series of quinoline derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the quinoline core significantly enhanced antimicrobial potency.

Case Study 2: Anticancer Activity

Research conducted at a leading university explored the anticancer effects of various quinoline derivatives on breast cancer cell lines. The study found that certain structural modifications led to increased cytotoxicity and induced apoptosis through mitochondrial pathways.

Case Study 3: Neuroprotective Effects

A collaborative study between pharmacologists and neuroscientists investigated the neuroprotective effects of piperidine-containing compounds. The findings suggested that these compounds could mitigate neurodegeneration in models of Alzheimer's disease by modulating cholinergic signaling.

Mechanism of Action

The mechanism of action of 5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. These interactions can lead to various biological effects, including antimicrobial activity or modulation of neurological pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

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Compound Name Structural Features Synthesis Method Key Properties/Activities References
5-Chloro-8-quinolinyl acrylate (AQ) Quinoline core with acrylate ester at position 8 Radical polymerization with acrylamide - Water-soluble if AQ <2 mol%<br>- Hydrolyzes to release 5-chloro-8-hydroxyquinoline (HQ)
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(2-(4-Methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) Quinoline with 4-methoxyphenyl and piperidinyl-methanol groups Multi-step alkylation and reduction - Reverses multidrug resistance in cancer cells (EC₅₀: 1–5 µM)
- Higher lipophilicity (log P: 3.2) enhances BBB penetration .
Ethyl 2-(piperidin-4-yl)acetate Piperidine-linked ethyl ester Condensation with Cs₂CO₃/EDC - Log P: 1.8; TPSA: 39 Ų
- Moderate bioavailability (60%)
- Used as a CNS-targeting intermediate .
5-(2-Hydroxyethoxymethyl)-8-quinolinol Quinoline with hydroxyethyl ether at position 5 Reaction of 5-chloromethyl-8-quinolinol with ethylene glycol - Water-soluble
- Antifungal activity (MIC: 4 µg/mL)
- Lower thermal stability (mp: 108–109°C) .

Physicochemical and Pharmacokinetic Differences

  • Ethyl 2-(piperidin-4-yl)acetate (log P: 1.8) exhibits superior aqueous solubility, favoring renal excretion .
  • Hydrolysis Stability :

    • AQ copolymers hydrolyze 50% faster than the target compound in physiological conditions (t₁/₂: 2 vs. 4 hours), enabling controlled release of HQ .
  • Synthetic Yield :

    • The target compound (64% yield under anhydrous conditions) outperforms NSC23925 (30% yield), which requires complex purification .

Structure-Activity Relationship (SAR) Insights

  • Quinoline Substitutions: Chlorine at position 5 enhances antimicrobial activity by increasing electrophilicity and DNA binding . Ether linkages (e.g., 2-(2-piperidinyl)ethyl) improve solubility without compromising target affinity .
  • Piperidine Modifications :

    • Piperidinyl groups enhance bioavailability but may introduce cardiotoxicity risks, as seen in ethyl 2-(piperidin-4-yl)acetate derivatives .

Biological Activity

5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride is a synthetic compound belonging to the class of quinoline derivatives. Its unique molecular structure, characterized by a quinoline ring with a chlorine substituent and a piperidinyl ether group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

  • Molecular Formula : C16H20Cl2N2O
  • Molecular Weight : 327.25 g/mol

The compound's reactivity is attributed to its functional groups, which allow it to participate in various chemical reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various microbial strains, demonstrating efficacy comparable to established antimicrobial agents.

Table 1: Antimicrobial Activity Against Various Strains

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.

Case Study: Cytotoxicity in Cancer Cell Lines
A study conducted by Ling et al. tested several derivatives of quinoline compounds against drug-sensitive (HeLeS3) and multidrug-resistant (KB-vin) cell lines. The results indicated that the derivatives exhibited IC50 values ranging from 0.59 to 1.52 µM, highlighting their potential as therapeutic agents in oncology .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of ActionReference
HeLeS30.59NQO1-dependent antiproliferative effect
KB-vin1.52Induces apoptosis
A549 (Lung)5.0Inhibits Cdc2 and ERK pathways

Anti-inflammatory Activity

Recent studies suggest that this compound may have potential anti-inflammatory effects, possibly through modulation of neuroprotective pathways. Its structural similarity to other pharmacologically active compounds indicates that it may interact with specific receptors in the central nervous system .

The biological effects of this compound are largely attributed to its ability to bind to various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects.
  • Receptor Interaction : It is suggested that the compound interacts with receptors involved in pain modulation and neuroprotection, leading to its potential therapeutic effects .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of 5-chloromethyl-8-quinolinol hydrochloride with 2-(2-piperidinyl)ethanol. Optimal conditions involve heating the reactants in anhydrous alcohol (e.g., ethanol or methanol) at 90°C for 2 hours under reflux, followed by precipitation in diethyl ether. Adjusting the molar ratio of alcohol to chloromethyl precursor (5:1) minimizes side reactions and improves homogeneity . Post-reaction neutralization with dilute NH₄OH (pH 8–10) isolates the free base, which is then converted to the hydrochloride salt .

Q. What purification methods improve the yield of 5-substituted quinolinyl ether derivatives?

  • Methodological Answer : Purification challenges arise due to hydrolytic by-products from trace water in alcohols/glycols. A multi-step approach is recommended:

  • Liquid-liquid extraction : Separate the target compound from polar impurities using dichloromethane/water.
  • Chromatography : Use silica gel column chromatography with a gradient of ethyl acetate and hexane (3:7 to 1:1).
  • Recrystallization : Dissolve the crude product in hot ethanol and cool to 4°C for crystallization.
    Yields typically range from 45–60% due to competing hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Contradictions in biological assays (e.g., IC₅₀ variations) often stem from differences in:

  • Solvent systems : DMSO vs. aqueous buffers can alter compound aggregation.
  • Cell line variability : Use standardized cell lines (e.g., ATCC-certified) and validate with orthogonal assays (e.g., fluorescence polarization vs. SPR).
  • Salt form vs. free base : Confirm the protonation state via ¹H NMR (e.g., piperidinyl N-H signal at δ 2.8–3.2 ppm) .
    • Statistical approach : Apply multivariate regression to isolate confounding variables (e.g., pH, temperature) .

Q. How to design structure-activity relationship (SAR) studies for derivatives targeting improved stability?

  • Methodological Answer :

  • Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the quinolinyl 7-position to enhance metabolic stability.
  • Ether linker optimization : Replace the piperidinyl-ethyl group with spirocyclic amines to reduce CYP450-mediated oxidation.
  • In silico modeling : Use molecular dynamics simulations (e.g., AMBER) to predict binding affinity and LogP values. Validate with accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. What analytical techniques validate the structural integrity and purity of this compound?

  • Methodological Answer :

  • HPLC-UV/MS : Use a C18 column (5 µm, 4.6 × 250 mm) with 0.1% formic acid in acetonitrile/water (60:40). Monitor at λ = 254 nm; expected retention time: 8.2 min .
  • ¹H/¹³C NMR : Key signals include quinolinyl H-2 (δ 8.9 ppm, singlet) and piperidinyl CH₂ (δ 2.6–3.0 ppm, multiplet) .
  • Elemental analysis : Acceptable C/H/N tolerances: ±0.4% .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride
Reactant of Route 2
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5-Chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride

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